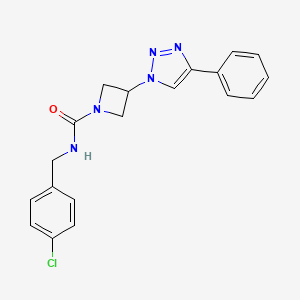![molecular formula C21H23F3N4O2 B2726112 1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 2194847-46-4](/img/structure/B2726112.png)
1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound, often used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through multi-step organic synthesis. Starting with pyrimidine and morpholine derivatives, the process involves careful control of reaction conditions, such as temperature and pH, to ensure the successful formation of the desired compound. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, under specific catalytic conditions.
Industrial Production Methods: : Industrial production scales up the laboratory synthesis process, often utilizing continuous flow techniques for better efficiency and yield. These methods ensure consistent quality and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: : This compound can undergo various chemical reactions:
Oxidation: : Often achieved using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.
Reduction: : Sodium borohydride or lithium aluminum hydride are typically used to reduce this compound, often leading to the corresponding alcohol.
Substitution: : Nucleophilic or electrophilic substitution reactions are common, especially at the phenyl ring or the pyrimidine core, often involving halogenation or nitration reagents.
Major Products: : Depending on the reaction conditions and reagents, the major products can range from alcohols and ketones to various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: : In synthetic organic chemistry, this compound is a valuable intermediate for the synthesis of more complex molecules.
Industry: : Utilized in the development of new materials, particularly those requiring specific chemical resistance or stability due to its trifluoromethyl group.
Mecanismo De Acción
This compound's biological activity often involves interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core can mimic natural substrates, while the morpholine group can enhance binding affinity through hydrogen bonding or van der Waals interactions. The trifluoromethyl group further modulates the compound's pharmacokinetic properties, improving bioavailability and metabolic stability.
Comparación Con Compuestos Similares
Compared to other pyrimidine or morpholine-containing compounds, this one stands out due to its unique combination of these two groups with the trifluoromethyl phenyl moiety. This structural combination endows the compound with enhanced stability and distinct biological activity.
List of Similar Compounds
1-(4-Trifluoromethylphenyl)-2-(morpholino)pyrimidine
1-(2,6-Dichlorophenyl)-3-(morpholino)-pyrimidine
1-(2-Hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
Each of these compounds offers unique properties and applications, but the distinct chemical makeup of 1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one makes it a valuable compound for diverse scientific research and industrial applications.
Propiedades
IUPAC Name |
1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c22-21(23,24)17-6-3-15(4-7-17)5-8-18(29)28-9-1-2-16-14-25-20(26-19(16)28)27-10-12-30-13-11-27/h3-4,6-7,14H,1-2,5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZKUNMPXKFSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)CCC3=CC=C(C=C3)C(F)(F)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,5-Dimethoxyphenyl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2726033.png)

![4-chloro-N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B2726036.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-phenylethyl]ethanediamide](/img/structure/B2726039.png)

![N,N'-Bis({4-[(difluoromethyl)sulfanyl]phenyl})propanediamide](/img/structure/B2726041.png)


![2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide](/img/structure/B2726050.png)
![[5-(Difluoromethoxy)-2-fluorophenyl]methanamine;hydrochloride](/img/structure/B2726052.png)
